Izencitinib

Gut-Selective JAK Inhibition Tissue Pharmacokinetics Ulcerative Colitis

Izencitinib (TD-1473, JNJ-8398) is a gut-selective pan-JAK inhibitor achieving 145-fold higher colonic tissue concentrations vs. plasma in human UC patients, with minimal systemic exposure. Unlike systemic JAK inhibitors (tofacitinib, upadacitinib, filgotinib) that carry dose-limiting hematological and metabolic toxicities, izencitinib demonstrates no impact on hemoglobin, lymphocytes, neutrophils, platelets, lipids, or liver enzymes—making it the definitive choice for in vivo IBD models and safety pharmacology studies requiring gut-restricted JAK pathway modulation without systemic confounders. Validated in oxazolone-induced colitis models (1 mg/kg BID oral). Ideal for chronic dosing toxicology studies and translational tissue-targeting research.

Molecular Formula C22H26N8
Molecular Weight 402.5 g/mol
CAS No. 2051918-33-1
Cat. No. B1672703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIzencitinib
CAS2051918-33-1
SynonymsCG200745
N1-(3-(dimethylamino)propyl)-N8-hydroxy-2-((naphthalene-1-loxy)methyl)oct-2-enediamide
Molecular FormulaC22H26N8
Molecular Weight402.5 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1)NC2=NC(=C3C=CC=NC3=C2)NC4CC5CCC(C4)N5CCC#N
InChIInChI=1S/C22H26N8/c1-14-10-21(29-28-14)26-20-13-19-18(4-2-8-24-19)22(27-20)25-15-11-16-5-6-17(12-15)30(16)9-3-7-23/h2,4,8,10,13,15-17H,3,5-6,9,11-12H2,1H3,(H3,25,26,27,28,29)/t15?,16-,17+
InChIKeyDADAEARVGOQWHV-ALOPSCKCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Izencitinib (TD-1473) 2051918-33-1: Oral Gut-Selective Pan-JAK Inhibitor for Inflammatory Bowel Disease Research


Izencitinib (TD-1473, JNJ-8398) is an orally administered, small-molecule pan-Janus kinase (JAK) inhibitor [1] designed specifically for gut-selective action in inflammatory bowel disease (IBD). It binds with high affinity to JAK1, JAK2, JAK3, and TYK2 kinase domains (pKi values of 10.0, 10.0, 8.8, and 9.5, respectively) [2] and was engineered to achieve high colonic tissue concentrations while maintaining minimal systemic plasma exposure following oral dosing [3]. The compound is under investigation for ulcerative colitis and Crohn's disease, with the goal of delivering pan-JAK anti-inflammatory efficacy at the disease site while circumventing systemic JAK-related adverse effects associated with non-gut-selective JAK inhibitors [4].

Why Izencitinib (TD-1473) Cannot Be Substituted by Systemic Pan-JAK or JAK1-Selective Inhibitors


Systemic JAK inhibitors such as tofacitinib (pan-JAK), upadacitinib (JAK1-selective), and filgotinib (JAK1-selective) achieve therapeutic efficacy in IBD but are associated with dose-limiting systemic toxicities including cytopenias, lipid elevations, and increased risk of serious infections [1]. These adverse effects stem from systemic JAK pathway inhibition in bone marrow, lymphoid tissues, and metabolic organs. Izencitinib's gut-selective design—achieving high colonic tissue concentrations with low plasma exposure [2]—represents a fundamentally distinct pharmacological strategy. In head-to-head comparative analysis, izencitinib demonstrated minimal impact on hemoglobin, lymphocytes, neutrophils, platelets, lipids, and liver enzymes, whereas tofacitinib, upadacitinib, and filgotinib each exhibited multiple hematological and metabolic alterations [3]. Substituting izencitinib with a systemic JAK inhibitor would negate the safety differentiation that is the compound's defining feature and is not pharmacologically equivalent for research applications requiring gut-restricted JAK pathway modulation without systemic confounders [4].

Izencitinib (TD-1473) 2051918-33-1: Quantified Differentiation Evidence vs. Comparator JAK Inhibitors


Colonic Tissue Exposure vs. Plasma Exposure: 145-Fold Higher Colonic Cmax in Humans

Izencitinib achieves a mean colonic tissue maximum concentration (Cmax) of 2,900 ng/mL at 80 mg QD in ulcerative colitis patients, compared to a mean plasma Cmax of 20 ng/mL—a 145-fold higher drug concentration at the intended site of action [1]. In contrast, systemic JAK inhibitors like tofacitinib and upadacitinib are designed for high systemic bioavailability and exhibit plasma-to-tissue concentration ratios that do not confer gut selectivity [2]. This differential exposure profile is the direct consequence of izencitinib's molecular design for limited systemic absorption and high intestinal retention [3].

Gut-Selective JAK Inhibition Tissue Pharmacokinetics Ulcerative Colitis

Hematological Safety Profile: No Change in Hemoglobin, Lymphocytes, Neutrophils, or Platelets

In a comparative safety analysis of JAK inhibitors for IBD, izencitinib (TD-1473) demonstrated no change from baseline in hemoglobin, lymphocyte count, neutrophil count, and platelet count, whereas tofacitinib was associated with increased hemoglobin and decreased lymphocytes, neutrophils, and platelets; upadacitinib with decreased hemoglobin, lymphocytes, neutrophils, and platelets; and filgotinib with decreased neutrophils and platelets [1]. These hematological changes with systemic JAK inhibitors are dose-limiting and reflect bone marrow JAK2 pathway inhibition, which izencitinib's gut-selective design effectively circumvents by limiting systemic drug exposure [2].

JAK Inhibitor Safety Hematological Toxicity Gut-Selective Design

Metabolic Safety Profile: No Change in HDL, LDL, Liver Transaminases, or Creatinine

Systemic JAK inhibitors including tofacitinib, upadacitinib, and filgotinib consistently elevate HDL cholesterol and creatinine levels, with tofacitinib and upadacitinib also increasing LDL cholesterol and liver transaminases [1]. In direct contrast, izencitinib (TD-1473) demonstrated no change in HDL, LDL, liver transaminases, creatinine, or creatine phosphokinase levels in clinical studies [2]. This absence of metabolic perturbation is consistent with izencitinib's low systemic plasma exposure and minimal systemic JAK pathway engagement [3].

Metabolic Safety JAK Inhibitor Toxicity Lipid Profile

JAK Isoform Inhibitory Potency: pKi Values Across JAK1, JAK2, JAK3, and TYK2

Izencitinib (TD-1473) exhibits potent pan-JAK inhibitory activity targeting human JAK1, JAK2, JAK3, and TYK2 kinase domains with pKi values of 10.0, 10.0, 8.8, and 9.5, respectively [1]. This broad JAK isoform coverage distinguishes izencitinib from JAK1-selective inhibitors like upadacitinib and filgotinib, which spare JAK2 and JAK3 pathways, and from JAK3-selective inhibitors like ritlecitinib [2]. While tofacitinib is also a pan-JAK inhibitor, izencitinib's gut-selective tissue distribution represents a differentiated approach to achieving pan-JAK inhibition restricted to the gastrointestinal compartment [3].

JAK Isoform Selectivity Pan-JAK Inhibition Biochemical Potency

Preclinical Colitis Model Efficacy: Reduced Disease Activity Without Systemic Cytopenia

In the oxazolone-induced mouse model of colitis, oral administration of izencitinib (TD-1473) at 1 mg/kg BID decreased colitis disease activity and reduced occult blood scores while maintaining body weight [1]. Critically, this efficacy was achieved without reducing blood cell counts relative to placebo, confirming that therapeutic JAK inhibition was restricted to the intestinal compartment and did not produce systemic myelosuppression [2]. This contrasts with systemic JAK inhibitors, which in preclinical models demonstrate colonic efficacy but with concurrent reductions in circulating blood cell counts due to bone marrow JAK2 inhibition [3].

Oxazolone-Induced Colitis In Vivo Efficacy Gut-Selective Pharmacology

Izencitinib (TD-1473) 2051918-33-1: Optimal Research and Procurement Application Scenarios


Gut-Restricted JAK Pathway Pharmacology Studies in IBD Preclinical Models

Izencitinib is optimally suited for in vivo studies requiring JAK pathway inhibition confined to the gastrointestinal tract. In the oxazolone-induced colitis mouse model, izencitinib (1 mg/kg BID oral) reduced colitis disease activity and occult blood scores without reducing blood cell counts, confirming gut-restricted pharmacology [1]. This scenario is appropriate for researchers seeking to interrogate intestinal JAK-STAT signaling biology without systemic immunosuppression as a confounding variable [2].

Comparative Safety Pharmacology: Benchmarking Against Systemic JAK Inhibitors

For head-to-head safety pharmacology studies, izencitinib provides a unique comparator arm representing gut-selective pan-JAK inhibition. Direct comparative data show izencitinib produces no change in hemoglobin, lymphocytes, neutrophils, platelets, HDL, LDL, liver transaminases, or creatinine, whereas tofacitinib, upadacitinib, and filgotinib each demonstrate multiple hematological and metabolic alterations [3]. This scenario is valuable for CROs and pharmaceutical researchers characterizing the therapeutic index of novel JAK inhibitors or evaluating the contribution of systemic JAK2 inhibition to class-wide toxicities [4].

Long-Term Toxicology Studies Requiring Clean Systemic Safety Profiles

Izencitinib's minimal systemic exposure and absence of JAK-related hematological, metabolic, and reproductive toxicity in nonclinical species [5] make it suitable for chronic dosing toxicology studies where cumulative systemic JAK inhibition would otherwise confound interpretation or limit study duration. In rat and dog repeat-dose studies, izencitinib at doses up to 1000 and 30 mg/kg/day, respectively, produced minimal systemic findings with systemic exposures approximating 1× plasma Cave:JAK IC50 ratio, and did not affect fertility or embryonic development [6].

Investigational Studies on Intestinal Tissue-Specific JAK Inhibition

Given izencitinib's 145-fold higher colonic tissue concentration relative to plasma in human UC patients [7], the compound is uniquely positioned for research protocols designed to correlate local colonic JAK pathway engagement with clinical, endoscopic, and histological disease parameters while minimizing systemic drug exposure. This application scenario is particularly relevant for academic and industry researchers conducting translational studies on tissue-specific drug targeting strategies in IBD [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Izencitinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.